4,5,7-Trimethyl-3-thioxooctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE is a complex heterocyclic compound. It belongs to the class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
1,3-Diazole: Known for its broad range of chemical and biological properties.
2,4,5-Trisubstituted Imidazoles: Used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE is unique due to its specific structure and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H13N5OS |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4,5,7-trimethyl-3-sulfanylidene-1,2,4a,7a-tetrahydroimidazo[4,5-e][1,2,4]triazin-6-one |
InChI |
InChI=1S/C7H13N5OS/c1-10-4-5(12(3)7(10)13)11(2)6(14)9-8-4/h4-5,8H,1-3H3,(H,9,14) |
InChI Key |
TYFPRPPVBNEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N(C(=S)NN2)C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.